molecular formula C19H14 B1605468 2-Methylbenzo(c)phenanthrene CAS No. 2606-85-1

2-Methylbenzo(c)phenanthrene

Cat. No.: B1605468
CAS No.: 2606-85-1
M. Wt: 242.3 g/mol
InChI Key: BJUXRTTZOOHUQP-UHFFFAOYSA-N
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Description

2-Methylbenzo©phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14. It is a derivative of benzo©phenanthrene, characterized by the presence of a methyl group at the second position of the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo©phenanthrene typically involves the cyclization of appropriate precursors. One common method is the photodehydrocyclization of stilbene derivatives under ultraviolet light, which induces the formation of the central ring . Another approach involves the use of Friedel-Crafts acylation followed by cyclization and aromatization reactions .

Industrial Production Methods: Industrial production methods for 2-Methylbenzo©phenanthrene are less documented, but they generally follow similar principles as laboratory synthesis, scaled up for larger quantities. These methods often involve the use of high-temperature and high-pressure conditions to facilitate the cyclization and aromatization processes.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzo©phenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings, leading to the formation of nitro and halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-Methylbenzo©phenanthrene has several applications in scientific research:

    Chemistry: It is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons and their derivatives.

    Biology: Research on its biological activity, including potential mutagenic and carcinogenic effects, is ongoing.

    Medicine: While not directly used in medicine, its derivatives are studied for their potential therapeutic properties.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylbenzo©phenanthrene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s aromatic structure allows it to interact with enzymes and other proteins, affecting cellular processes .

Comparison with Similar Compounds

    Benzo©phenanthrene: The parent compound without the methyl group.

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Anthracene: An isomer of phenanthrene with a different ring fusion pattern.

Uniqueness: 2-Methylbenzo©phenanthrene is unique due to the presence of the methyl group, which affects its chemical reactivity and biological activity. This structural modification can lead to differences in how the compound interacts with other molecules and its overall stability .

Properties

IUPAC Name

2-methylbenzo[c]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-6-7-15-9-11-16-10-8-14-4-2-3-5-17(14)19(16)18(15)12-13/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUXRTTZOOHUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180701
Record name 2-Methylbenzo(C)phenanthrene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2606-85-1
Record name 2-Methylbenzo[c]phenanthrene
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Record name 2-Methylbenzo(C)phenanthrene
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Record name 2-Methylbenzo[c]phenanthrene
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Record name 2-Methylbenzo(C)phenanthrene
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Record name 2-METHYLBENZO(C)PHENANTHRENE
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Record name 2-METHYLBENZO(C)PHENANTHRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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